Product packaging for (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine(Cat. No.:CAS No. 1821776-37-7)

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine

Cat. No.: B2517895
CAS No.: 1821776-37-7
M. Wt: 231.292
InChI Key: QEHPTNBZJUDZGO-IUCAKERBSA-N
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Description

Chiral Heterocycles as Pivotal Scaffolds in Modern Organic Synthesis

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to modern organic chemistry. nih.gov When these rings possess stereocenters, they are known as chiral heterocycles, a class of molecules that has garnered immense interest due to their prevalence in numerous pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comacs.org The specific three-dimensional arrangement, or stereochemistry, of these molecules is often critical for their biological activity and physical properties. numberanalytics.com

The synthesis of these complex chiral molecules with high stereoselectivity is a primary objective of modern asymmetric synthesis. numberanalytics.com Methodologies such as catalytic asymmetric synthesis, which utilizes chiral catalysts, have become powerful tools for producing specific stereoisomers of heterocycles efficiently. numberanalytics.comacs.orgnumberanalytics.com The ability to control chirality is paramount in medicinal chemistry, where different enantiomers of a drug can have vastly different biological effects. numberanalytics.com Consequently, the development of synthetic routes to novel chiral heterocyclic scaffolds is a continuous and vital area of research. acs.org

Importance of Chiral Morpholines as Synthetic Intermediates and Building Blocks

Among the vast array of chiral N-heterocycles, the chiral morpholine (B109124) scaffold is a particularly important and attractive structural motif. nih.govsemanticscholar.org Morpholine is a six-membered heterocyclic compound featuring both an amine and an ether functional group. e3s-conferences.org This dual functionality makes it a versatile nucleus that is present in a wide range of biologically significant compounds and approved drugs. nih.gove3s-conferences.org

Chiral morpholine derivatives are highly valued as synthetic intermediates and building blocks for creating more complex molecules, especially in pharmaceutical development. nih.govsemanticscholar.orgacs.org The stereochemistry of the morpholine ring is often crucial for the target molecule's pharmacological activity. While various methods exist for synthesizing chiral morpholines, many traditionally required the use of stoichiometric chiral starting materials. nih.govsemanticscholar.org More recent advancements have focused on developing efficient catalytic asymmetric methods to construct these valuable scaffolds. nih.govrsc.org The resulting chiral morpholines can be transformed into key intermediates for drug candidates targeting a range of therapeutic areas. nih.govsemanticscholar.org

Contextualizing (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine within the Chiral Morpholine Landscape

This compound is a specific, highly functionalized member of the chiral morpholine family. Its structure is defined by three key features: the morpholine core, a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, and a chiral (S)-1-hydroxyethyl substituent at the 3-position of the ring. The molecule possesses two defined stereocenters, at the C3 position of the morpholine ring and at the C1 position of the hydroxyethyl (B10761427) side chain, both in the (S) configuration.

The Boc group is a common amine-protecting group in organic synthesis. Its presence allows for selective reactions at other parts of the molecule without interference from the morpholine nitrogen. This protecting group is stable under many reaction conditions but can be removed easily when desired, making it a crucial feature for a versatile building block. chemimpex.com The hydroxyethyl side chain provides an additional functional group—a secondary alcohol—that can be used for further synthetic modifications. The specific stereochemistry at both chiral centers makes this compound a valuable precursor for the synthesis of enantiomerically pure target molecules, where precise control of the three-dimensional structure is essential.

Below is a data table with key identifiers for this compound.

PropertyValue
Compound Name This compound
CAS Number 1821776-37-7 scisupplies.eu
Molecular Formula C₁₁H₂₁NO₄ scisupplies.eu
Molecular Weight 231.29 g/mol cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO4 B2517895 (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine CAS No. 1821776-37-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3S)-3-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-8(13)9-7-15-6-5-12(9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHPTNBZJUDZGO-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1COCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Analysis and Conformational Dynamics of S 4 Boc 3 S 1 Hydroxyethyl Morpholine and Derivatives

Determination of Absolute and Relative Stereochemistry

The unambiguous assignment of absolute and relative stereochemistry is fundamental in the study of chiral molecules like substituted morpholines. A variety of analytical techniques are employed to elucidate the three-dimensional arrangement of atoms.

One of the most definitive methods for determining molecular structure, including absolute and relative stereochemistry, is single-crystal X-ray crystallography. banglajol.info This technique provides precise information on bond lengths, bond angles, and the spatial orientation of substituents, confirming the configuration of stereocenters. For instance, X-ray analysis has been used to confirm the chair conformation and the relative disposition of substituents in various morpholine (B109124) derivatives. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. For morpholine derivatives, ¹³C NMR chemical shifts are particularly sensitive to the stereochemical environment. cdnsciencepub.com Substituent-induced chemical shift parameters can be used to confirm the preferred chair conformations and the relative configurations of substituents. For example, the differences in chemical shifts for axial versus equatorial groups (the γ-gauche effect) can help assign the stereochemistry. cdnsciencepub.comresearchgate.net Proton NMR, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, can also provide information about the relative proximity of protons and thus the relative stereochemistry.

In cases where enantiopure starting materials are used, the absolute stereochemistry of the product can often be inferred from the known configuration of the precursor, assuming the stereocenters are not altered during the synthetic sequence. nih.govru.nl Chiroptical methods, such as measuring the specific rotation of a compound, are also used to characterize chiral molecules and can be correlated with the absolute configuration. banglajol.info

Conformational Analysis of the Morpholine Ring

The morpholine ring is not planar and, like cyclohexane, adopts non-planar conformations to relieve ring strain. Its conformational flexibility, influenced by the presence of two heteroatoms and various substituents, plays a significant role in its interaction with biological targets. nih.gov

Spectroscopic and computational studies have established that the chair conformation is the most stable arrangement for the morpholine ring. cdnsciencepub.comacs.org The boat form is considerably higher in energy and is generally considered a transition state or a transient intermediate in the ring inversion process. acs.org The morpholine chair can exist as two distinct conformers that interconvert via a ring-flipping process. youtube.com

In unsubstituted morpholine, these two chair forms are energetically equivalent. The interconversion between them involves passing through higher-energy twist-boat conformations. researchgate.net For N-substituted morpholines, the inversion process also involves the pyramidal inversion of the nitrogen atom. The energy barrier for the chair-to-chair interconversion is relatively low, leading to a rapid equilibrium at room temperature. researchgate.net

The presence of substituents on the morpholine ring disrupts the energetic equivalence of the two chair conformers. Bulky substituents generally prefer to occupy the equatorial position to minimize steric interactions, specifically 1,3-diaxial interactions, which are energetically unfavorable. cdnsciencepub.comyoutube.com

In the case of (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine, the bulky tert-butyloxycarbonyl (Boc) group on the nitrogen atom and the (S)-1-hydroxyethyl group at the C-3 position significantly influence the conformational equilibrium. The large Boc group will have a strong preference for the equatorial position. The C-3 substituent's preference will depend on a balance of steric and electronic effects, such as potential hydrogen bonding between the hydroxyl group and the ring's oxygen atom. Studies on similar 2- and 3-substituted morpholines have shown that the conformational preferences are a direct consequence of avoiding steric strain, such as pseudo A¹,³ strain between a C-3 substituent and the N-substituent. acs.orgresearchgate.net The interplay between the N-Boc group and the C-3 side chain will dictate the dominant chair conformation, orienting the hydroxyethyl (B10761427) group in a pseudo-equatorial or pseudo-axial position to achieve the lowest energy state.

Control of Stereochemistry in Synthetic Processes

The therapeutic potential of morpholine derivatives is often linked to a specific stereoisomer. Therefore, developing synthetic methods that provide precise control over the stereochemistry at each chiral center is a primary goal in medicinal chemistry. nih.gove3s-conferences.org

Achieving high levels of enantiomeric and diastereomeric purity is crucial. This is often accomplished by employing stereoselective reactions starting from achiral precursors or by using enantiopure starting materials from the chiral pool. ru.nl

Numerous strategies have been developed for the diastereoselective synthesis of substituted morpholines. For example, Pd-catalyzed carboamination reactions have been used to synthesize cis-3,5-disubstituted morpholines with excellent diastereoselectivity (d.r. >20:1). nih.gov Similarly, photocatalytic diastereoselective annulation strategies have yielded trans-2,3-disubstituted morpholines, also with high diastereomeric ratios (>20:1). acs.org Rhodium-catalyzed intramolecular cyclizations of nitrogen-tethered allenols represent another powerful method, affording highly substituted morpholines with exceptional diastereo- and enantioselectivities (up to >99:1 d.r. and >99.9% e.e.). rsc.org

The table below summarizes selected methods for the stereoselective synthesis of morpholine derivatives, highlighting the achieved levels of stereocontrol.

Synthetic MethodStarting MaterialsProduct SubstitutionDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
Pd-catalyzed Carboamination nih.govO-allyl ethanolamines & Aryl bromidescis-3,5-disubstituted>20:1N/A (from enantiopure precursors)
Photocatalytic Annulation acs.orgImines with methyl substituenttrans-2,3-disubstituted>20:1N/A
Rhodium-catalyzed Cyclization rsc.orgNitrogen-tethered allenols2,3,5- and 2,5,6-trisubstitutedup to >99:1up to >99.9%
Brønsted Acid Catalyzed Aza-Michael Reaction acs.orgAmino alcohols & EnonesSubstituted MorpholinesVariableVariable

This table presents data from various synthetic methodologies to illustrate the high levels of stereocontrol achievable in morpholine synthesis.

More advanced strategies, such as diastereoconvergent and stereodivergent synthesis, offer sophisticated control over stereochemical outcomes.

A diastereoconvergent synthesis is a process where a mixture of diastereomers of a starting material is converted into a single diastereomer of the product. This is particularly valuable as it can overcome poor selectivity in an earlier step of a synthetic sequence. For instance, diastereoconvergent syntheses of 3-substituted morpholine congeners have been developed where a photoredox-mediated radical process funnels multiple diastereomeric intermediates into a single, conformationally rigid morpholine product. acs.orgresearchgate.net This convergence is often driven by thermodynamic equilibration to the most stable diastereomer, which can be influenced by factors like the anomeric effect or the avoidance of steric strain. acs.orgresearchgate.net

A stereodivergent synthesis allows for the selective formation of any chosen diastereomer of a product from a common starting material, typically by changing the catalyst or reaction conditions. This approach provides access to a full set of stereoisomers for biological evaluation. Stereodivergent aza-Michael reactions catalyzed by Brønsted acids have been used to create different substituted morpholines, showcasing how catalyst choice can steer the reaction toward different stereochemical pathways. acs.org

Studies on Stereoisomer Epimerization and Interconversion Mechanisms

The stereochemical stability of this compound is a critical factor in its synthesis and application, as the biological activity of chiral molecules is often highly dependent on their specific stereoconfiguration. Epimerization, the change in configuration at one of several stereogenic centers in a molecule, can lead to the formation of diastereomers, potentially altering the compound's properties. While specific studies on the epimerization of this compound are not extensively documented, research on related N-Boc protected morpholine derivatives provides significant insights into the potential mechanisms and conditions that could facilitate such transformations.

One of the most relevant mechanisms for the epimerization of substituted morpholines is a visible light-mediated, photocatalyzed process. nih.govnih.gov This method utilizes a photoredox catalyst and a thiyl-radical mediator to achieve a reversible hydrogen atom transfer (HAT), enabling the interconversion of stereoisomers to reach a thermodynamically controlled equilibrium. nih.gov This approach has been successfully applied to various morpholine and piperazine (B1678402) derivatives, including those with N-Boc protection. nih.gov

The proposed mechanism for the epimerization of morpholines involves the generation of a thiyl radical, which then abstracts a hydrogen atom from the carbon atom at the stereocenter (in this case, potentially the C3 position of the morpholine ring). This abstraction forms a transient, planar α-amino radical intermediate. The subsequent re-donation of a hydrogen atom to this radical can occur from either face, leading to either the original stereoisomer or its epimer. Over time, this reversible process allows the mixture to equilibrate to the most thermodynamically stable diastereomer. nih.gov

Research on 2,3-disubstituted morpholines has demonstrated the efficacy of this photocatalyzed epimerization. For instance, both aryl- and alkyl-substituted 2,3-disubstituted morpholines have been shown to isomerize to their more stable anti (trans) products in good yields and selectivities. nih.gov The diastereomeric ratio (d.r.) at equilibrium is dictated by the relative free energies of the stereoisomers. Factors such as steric hindrance and electronic effects of the substituents play a crucial role in determining the final, most stable configuration. In the context of N-Boc protected piperazines, which share structural similarities with N-Boc morpholines, unfavorable A(1,3)-strain between the bulky N-Boc group and an adjacent equatorial substituent can destabilize a particular isomer, influencing the equilibrium position. nih.gov

The table below presents data from a study on the visible light-mediated epimerization of various 2,3- and 2,5-disubstituted morpholine derivatives, which can serve as a model for predicting the behavior of this compound under similar conditions.

Substrate (Substitution Pattern)Initial Diastereomeric Ratio (anti:syn)Final Diastereomeric Ratio (anti:syn)Yield (%)
2,3-Diphenyl-N-methylmorpholine10:90>95:594
2-Methyl-3-phenyl-N-methylmorpholine10:90>95:592
2,5-Diphenyl-N-methylmorpholine<5:95>95:595
N-Boc-2-phenyl-piperazine derivative>95:5 (anti)35:6590

Data in this table is based on findings for related morpholine and piperazine derivatives and is intended to be illustrative of the epimerization process. nih.gov

For this compound, epimerization could potentially occur at either the C3 position of the morpholine ring or the C1 position of the hydroxyethyl side chain. The radical-mediated mechanism would primarily affect the C-H bond at the C3 position, as it is alpha to the nitrogen atom. Epimerization at the side-chain stereocenter would likely require a different mechanism, possibly involving the hydroxyl group under certain acidic or basic conditions, though this is generally less facile.

The thermodynamic stability of the diastereomers of this compound would be the driving force for any potential epimerization. Conformational analysis would be necessary to predict the most stable isomer. Generally, substituents on a six-membered ring like morpholine prefer to occupy equatorial positions to minimize steric interactions. The interplay between the bulky N-Boc group and the 3-hydroxyethyl substituent would be a key determinant of the lowest energy conformation and, consequently, the favored diastereomer at equilibrium.

While direct experimental data on the epimerization of this compound is not available, the principles established from studies on analogous systems strongly suggest that interconversion of its stereoisomers is mechanistically plausible, particularly under photocatalytic conditions that promote reversible hydrogen atom transfer. nih.gov

Mechanistic Investigations of Stereoselective Transformations Involving S 4 Boc 3 S 1 Hydroxyethyl Morpholine Synthesis

Transition State Analysis for Chiral Induction

The stereochemical outcome of a reaction is determined at the transition state of the enantio-determining step. Analysis of these transient structures, often through computational methods like Density Functional Theory (DFT), provides crucial insights into the origins of chiral induction. nih.gov In the synthesis of substituted morpholines, achieving the desired relative and absolute stereochemistry depends on subtle energetic differences between competing diastereomeric transition states.

For instance, in palladium-catalyzed carboamination reactions used to form substituted morpholines, the relative stereochemistry of the products is often consistent with a pathway involving a syn-aminopalladation through a boat-like transition state. nih.gov This model helps predict how substituents on the starting material will be oriented in the final cyclic product.

DFT calculations have been employed to elucidate the source of enantioselectivity in similar transformations, such as the copper-catalyzed cyclizative aminoboration to form chiral piperidines. nih.gov These studies reveal that the favored transition state is stabilized by numerous non-covalent interactions, including C-H···H-C and C-H···π interactions, between the substrate and the chiral ligand-metal complex. nih.gov A disfavored transition state, leading to the opposite enantiomer, is higher in energy due to repulsive interactions. nih.gov This type of analysis is fundamental to understanding how a chiral catalyst transfers its stereochemical information to the substrate during the formation of molecules like (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine.

Transformation TypeKey Transition State FeatureControlling InteractionsReference
Pd-catalyzed CarboaminationBoat-like geometrySteric hindrance, syn-aminopalladation nih.gov
Cu-catalyzed AminoborationStabilized by non-covalent interactionsC-H···H-C and C-H···π interactions nih.gov

Elucidation of Reaction Pathways and Intermediates

Identifying the reaction pathways and key intermediates is essential for optimizing reaction conditions and controlling stereoselectivity. Various reactive intermediates have been proposed in the synthesis of morpholine (B109124) and related heterocyclic structures.

In palladium-catalyzed syntheses of cis-3,5-disubstituted morpholines, the reaction is believed to proceed through a palladium(aryl)(amido) complex intermediate. nih.gov This species is formed by the oxidative addition of an aryl bromide to a Pd(0) complex, followed by the formation of a Pd-N bond. nih.gov Subsequent intramolecular aminopalladation of an alkene leads to the cyclized product. nih.gov

Copper-promoted reactions, such as alkene oxyamination, offer another pathway to substituted morpholines. nih.gov The mechanism is thought to involve an initial cis-oxycupration across the double bond, generating a metal-alkyl intermediate that is then trapped by an amine nucleophile. nih.gov

Other synthetic strategies may involve different types of intermediates. For example, certain base-catalyzed cyclizations proceed through a common radical intermediate. acs.org In other cases, the condensation of an α-hydroxy aldehyde with an amine can form an α-hydroxy imine intermediate, which then undergoes cyclization. researchgate.net The formation and subsequent reactions of these intermediates, whether they are metal-alkyl species, radical cations, or iminium ions, are pivotal points for establishing the final product's stereochemistry.

Role of Catalysts, Ligands, and Additives in Stereochemical Control

The choice of catalyst, chiral ligands, and additives is arguably the most critical factor in achieving stereochemical control in asymmetric synthesis. fiveable.merijournals.com The catalyst and its associated ligands form a chiral environment that directs the approach of the reactants, favoring one stereochemical pathway over others.

A wide array of transition metals, including palladium, copper, and ruthenium, have been utilized in catalysts for the synthesis of chiral heterocycles. nih.govnih.govorganic-chemistry.org The stereochemical outcome is profoundly influenced by the structure of the chiral ligand coordinated to the metal center.

Key Factors in Catalytic Systems:

Ligand Structure: Chiral ligands such as (S,S)-Ts-DPEN, (S,S)-Ph-BPE, and various phosphinooxazoline (PHOX) derivatives create a defined chiral pocket around the metal center. nih.govorganic-chemistry.orgnih.gov The steric and electronic properties of the ligand dictate the facial selectivity of the reaction. mdpi.com In some Ru-catalyzed reactions, hydrogen-bonding interactions between the substrate and the ligand are crucial for achieving high enantiomeric excess. organic-chemistry.org

Ligand-Dependent Stereodivergence: A significant advancement in asymmetric catalysis is the ability to access different stereoisomers of a product by simply switching the chiral ligand. researchgate.net This strategy allows for the selective generation of multiple diastereomers from the same set of starting materials, offering remarkable synthetic flexibility. researchgate.net

Additives and Counter-ions: Additives and the nature of the catalyst's counter-ion can also play a decisive role. In certain Pd-catalyzed rearrangements, the counter-ion (e.g., SbF₆⁻ vs. triflate) was found to be crucial for catalyst coordination and achieving high reaction rates and turnover. nih.gov Similarly, additives like ionic liquids have been shown to enhance the stereoselectivity of some catalytic systems. mdpi.com

Catalyst/Ligand SystemMetalExemplary LigandKey Mechanistic RoleReference
Palladium Acetate / Tri(2-furyl)phosphinePdP(2-furyl)₃Facilitates carboamination for ring closure. nih.gov
Ruthenium / Ts-DPENRu(S,S)-Ts-DPENControls enantioselectivity via hydrogen-bonding. organic-chemistry.org
Copper / Ph-BPECu(S,S)-Ph-BPECreates a chiral environment for aminoboration. nih.gov
Palladium / PHOXPdt-Bu-PHOXDirects stereoselective rearrangements; influenced by counter-ion. nih.gov
Palladium / YuePhosPdYuePhosEnables ligand-dependent diastereodivergent synthesis. researchgate.net

Applications of S 4 Boc 3 S 1 Hydroxyethyl Morpholine As a Chiral Building Block in Advanced Organic Synthesis

Role as a Chiral Auxiliary in Asymmetric Reactions

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary induces facial selectivity, leading to the formation of one enantiomer or diastereomer in excess. After the desired transformation, the auxiliary is typically cleaved and can often be recovered for reuse. wikipedia.org Common examples of chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and camphorsultam, which have been successfully applied in a wide range of asymmetric transformations such as alkylations, aldol (B89426) reactions, and Michael additions. wikipedia.orgsigmaaldrich.com

The structure of (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine, with its multiple stereocenters and functional groups (a hydroxyl group and a Boc-protected amine), suggests its potential for application as a chiral auxiliary. The hydroxyl group could be attached to a substrate, and the rigid, chiral morpholine (B109124) backbone could then direct subsequent reactions. However, based on a comprehensive review of the current scientific literature, there are no specific, documented examples of this compound being employed directly as a removable chiral auxiliary in asymmetric reactions. Its primary role appears to be that of a chiral building block or precursor, where the morpholine core is incorporated into the final product.

Utilization as a Chiral Ligand in Metal-Catalyzed Asymmetric Transformations

In asymmetric catalysis, chiral ligands coordinate to a metal center, creating a chiral environment that enables the enantioselective transformation of a substrate. mdpi.commdpi.com The design and synthesis of effective chiral ligands are crucial for the development of new catalytic asymmetric reactions. mdpi.com Bidentate ligands, which can chelate to a metal ion, are particularly effective. mdpi.combeilstein-journals.org

This compound possesses a nitrogen atom within the morpholine ring and an oxygen atom in the hydroxyethyl (B10761427) side chain, which could potentially act as a bidentate N,O-ligand for a metal catalyst. The inherent chirality of the molecule could then be transferred during a catalytic cycle. While various chiral morpholine-containing structures have been explored as organocatalysts or as part of more complex ligand systems, specific studies detailing the isolation of a metal complex with this compound as a ligand and its subsequent use in metal-catalyzed asymmetric transformations are not prominently featured in the available literature. nih.gov Its utility is more established as a precursor for creating more complex chiral structures rather than as a standalone ligand.

Precursor for the Synthesis of Diverse Chiral Morpholine Derivatives and Analogues

The primary and most significant application of this compound is as a chiral starting material for the synthesis of more complex and diverse morpholine derivatives. The morpholine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to improve pharmacokinetic properties such as solubility and metabolic stability. nih.gov

Starting from enantiomerically pure amino alcohols, which are precursors to chiral morpholines, a wide array of substituted morpholines can be generated. nih.govbanglajol.info Synthetic strategies often involve multi-step sequences that allow for the introduction of various substituents at different positions on the morpholine ring. For example, a concept known as "systematic chemical diversity" has been used to synthesize collections of methyl-substituted morpholine acetic acid esters from enantiopure amino alcohols, varying both regiochemistry and stereochemistry. nih.govacs.org

One common strategy involves the palladium-catalyzed carboamination of O-allyl ethanolamine (B43304) derivatives, which can be synthesized from N-Boc protected amino alcohols. nih.gov This method provides access to enantiopure cis-3,5-disubstituted morpholines. nih.gove3s-conferences.org

Starting Material ClassKey ReactionProduct ClassReference
Enantiopure Amino AlcoholsPd-catalyzed Carboaminationcis-3,5-Disubstituted Morpholines nih.gov
N-allyl-β-aminoalcoholsElectrophile-induced CyclizationHighly Substituted Chiral Morpholines banglajol.info
Amino AlcoholsMulti-component Ugi Reaction3,3-Disubstituted Morpholines acs.org

The versatility of the morpholine core allows for the creation of extensive compound libraries for drug discovery screening. nih.gov The Boc-protecting group on the nitrogen of this compound can be readily removed, allowing for further functionalization, while the hydroxyl group offers another site for modification or for directing subsequent synthetic steps.

Construction of Complex Heterocyclic Architectures

The rigid and stereochemically defined structure of this compound makes it an excellent foundation for building more elaborate and three-dimensional heterocyclic systems. Such sp³-rich scaffolds are of high interest in modern drug discovery as they allow for the exploration of new chemical space. birmingham.ac.ukchemrxiv.org

A significant application of chiral morpholine precursors is in the synthesis of bis-morpholine spiroacetals. These are conformationally well-defined, sp³-rich scaffolds that embed two morpholine rings within a spiroacetal framework. acs.org A scalable, four-step synthesis has been developed that starts from readily available β-aminoalcohols. chemrxiv.orgacs.org The key steps involve the formation of a 2-chloromethyl-substituted morpholine, which then undergoes base-mediated dehydrochlorination to yield an exocyclic enol ether. chemrxiv.orgchemrxiv.org This intermediate is then elaborated to construct the second morpholine ring and form the spiroacetal. acs.orgchemrxiv.org

The process involves an iodoacetalization of the exocyclic enol ether with an N-Boc-protected ethanolamine, followed by a base-mediated ring closure to form the second morpholine ring of the spirocycle. acs.org

IntermediateReagentsKey TransformationProductReference
2-MethylidenemorpholineN-Iodosuccinimide, N-Boc-ethanolamineRegioselective IodoacetalizationIodide Intermediate acs.org
Iodide Intermediatet-BuOK in DMFRing ClosureBis-morpholine Spiroacetal acs.org

This methodology is flexible, allowing for the substitution of one or both morpholine rings with 1,4-oxazepanes, leading to the generation of 6,7- and 7,7-spiroacetal analogues. birmingham.ac.ukchemrxiv.orgacs.org

Beyond spirocyclic systems, chiral morpholine precursors are used to construct fused and bridged heterocyclic systems. Fused bicyclic morpholines can be accessed through strategies like Pd-catalyzed carboamination reactions of substrates prepared from cyclic amino alcohols. nih.gov This approach allows for the creation of rigid scaffolds where the morpholine ring is fused to another carbocyclic or heterocyclic ring.

Recently, a heterocyclic merging strategy has been reported to construct novel indazolo-morpholines. nih.gov This approach begins with chiral amino alcohols and uses a Smiles rearrangement to build the indazole core, followed by a late-stage intramolecular oxa-Michael addition to form the fused morpholine ring. nih.gov This method allows for the creation of both 1,3- and 1,4-substituted fused systems with diverse stereochemistry. nih.gov Additionally, concise syntheses of bridged morpholines, such as 8-oxa-3-aza-bicyclo[3.2.1]octane, have been developed from precursors like furan-2,5-dicarboxylic acid. rsc.org These rigid, bridged scaffolds are valuable in medicinal chemistry for constraining the conformation of bioactive molecules. e3s-conferences.org

The development of robust synthetic routes to morpholine cores enables extensive diversification for the creation of compound libraries. researchgate.net A de novo synthesis of morpholine rings using multicomponent reactions, such as the Ugi tetrazole reaction, allows for the assembly of highly substituted scaffolds that can be further functionalized at up to four positions. nih.govacs.org This approach provides rapid access to novel building blocks that are not commercially available. acs.org

The build/couple/pair strategy in diversity-oriented synthesis (DOS) is another powerful method for generating skeletally diverse scaffolds from chiral pool precursors like amino acids and sugar derivatives. researchgate.net By combining different building blocks and cyclization conditions, libraries of distinct scaffolds, including those containing morpholine, diketopiperazine, and oxopiperazine rings, can be generated from a common intermediate. researchgate.net This strategy allows for a systematic exploration of chemical space, which is essential for identifying new biological probes and drug leads. nih.govacs.org

Despite a comprehensive search of scientific literature, there is no specific information available detailing the direct application of This compound as a chiral building block for the synthesis of other privileged heterocyclic scaffolds such as piperazines and oxazepanes.

General synthetic methodologies exist for the creation of piperazine (B1678402) and oxazepane ring systems, and in some instances, these methods involve the transformation of other morpholine derivatives. For example, literature describes the ring expansion of certain morpholine precursors to yield 1,4-oxazepanes. Similarly, piperazine scaffolds can be synthesized from various starting materials, including transformations of morpholin-2-ones.

However, the available research does not provide explicit examples or detailed methodologies for the conversion of this compound into these specific heterocyclic structures. The focus of existing literature is on more general synthetic routes rather than the specific utility of this particular chiral morpholine derivative for the creation of piperazines and oxazepanes.

Consequently, a detailed, evidence-based article on the use of this compound as an intermediate in the preparation of piperazines and oxazepanes cannot be generated at this time due to the absence of specific research findings in the public domain.

Spectroscopic and Computational Characterization in Chiral Morpholine Chemistry

Advanced Spectroscopic Techniques for Stereochemical Elucidation (e.g., Nuclear Magnetic Resonance, X-ray Diffraction)

The unambiguous determination of the stereochemistry of chiral morpholine (B109124) derivatives is heavily reliant on advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments would be utilized.

¹H NMR would provide information on the chemical environment of each proton, with chemical shifts and coupling constants revealing connectivity and dihedral angles between adjacent protons. This is particularly useful for inferring the relative stereochemistry of the substituents and the conformation of the morpholine ring.

¹³C NMR would identify the chemical shifts of the carbon atoms, confirming the carbon skeleton of the molecule.

Nuclear Overhauser Effect (NOE) spectroscopy is particularly powerful for determining stereochemistry. By measuring the spatial proximity of protons, NOE experiments can differentiate between diastereomers and provide insights into the preferred conformation of the molecule in solution. For instance, irradiation of the proton on the chiral carbon of the hydroxyethyl (B10761427) group and observing an NOE with a specific proton on the morpholine ring could confirm their relative orientation. banglajol.info

X-ray Diffraction provides the most definitive evidence of a molecule's three-dimensional structure in the solid state, including its absolute stereochemistry. banglajol.info If a suitable single crystal of this compound can be grown, X-ray crystallography would yield precise bond lengths, bond angles, and torsional angles. This technique would unequivocally confirm the (S) configuration at both chiral centers and reveal the conformation of the morpholine ring and the orientation of the Boc and hydroxyethyl substituents in the crystal lattice.

Computational Chemistry Approaches

Computational chemistry offers powerful tools to complement experimental data, providing insights into molecular properties that can be difficult or impossible to measure directly.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure of molecules. DFT calculations would be instrumental in understanding the properties of this compound.

Geometry Optimization: DFT methods can be used to calculate the lowest energy (most stable) three-dimensional structure of the molecule. This allows for the prediction of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray diffraction.

Conformational Analysis: The morpholine ring can exist in different conformations (e.g., chair, boat). DFT calculations can be used to determine the relative energies of these different conformations and identify the most stable conformer. For N-Boc protected morpholines, the bulky Boc group can significantly influence the conformational equilibrium.

Energetics: DFT can be used to calculate the total electronic energy of the molecule, which is essential for comparing the stability of different isomers and conformations.

A representative table of calculated geometric parameters for a related morpholine derivative is shown below to illustrate the type of data obtained from DFT calculations.

ParameterCalculated Value (Å or °)
C-N Bond Length1.46
C-O Bond Length1.43
C-N-C Bond Angle112.5
C-O-C Bond Angle111.8

Note: This table is illustrative and does not represent actual data for this compound.

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. An MD simulation of this compound, typically in a solvent to mimic solution conditions, would provide a detailed picture of its conformational landscape.

By simulating the movements of the atoms over nanoseconds or longer, MD can reveal the different conformations the molecule can adopt and the frequency of transitions between them.

This approach provides a more realistic view of the molecule's behavior in solution compared to static calculations, which is crucial for understanding its interactions with other molecules.

Computational chemistry can be a powerful tool in predicting the stereochemical outcome of chemical reactions. In the synthesis of this compound, DFT calculations could be used to model the transition states of the key bond-forming steps.

By comparing the activation energies of the transition states leading to different diastereomers, it is possible to predict which diastereomer will be formed preferentially.

This type of analysis provides valuable mechanistic insights and can guide the design of more selective synthetic routes. For example, understanding the transition state geometry can help in choosing the right reagents and reaction conditions to favor the formation of the desired (S,S) diastereomer.

The Molecular Electrostatic Potential (MEP) is a valuable property for understanding and predicting a molecule's reactive behavior. The MEP is a map of the electrostatic potential on the electron density surface of a molecule.

Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. In this compound, these would likely be around the oxygen atoms of the morpholine ring, the carbonyl group of the Boc protecting group, and the hydroxyl group.

Regions of positive electrostatic potential (typically colored blue) indicate areas that are electron-deficient and are susceptible to nucleophilic attack.

By analyzing the MEP map, one can predict how the molecule will interact with other reagents and biological targets.

DFT calculations can also provide a wealth of information about the electronic properties of the molecule, such as:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Atomic Charges: The distribution of charge over the atoms in the molecule can be calculated, providing further insight into its reactivity.

A summary of typical electronic properties that can be calculated using DFT is provided in the table below.

PropertyDescription
HOMO EnergyEnergy of the highest occupied molecular orbital.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO GapDifference in energy between the HOMO and LUMO.
Dipole MomentA measure of the overall polarity of the molecule.

Note: This table is illustrative and does not represent actual data for this compound.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine with high enantiomeric purity?

  • Methodological Answer : The synthesis of Boc-protected morpholine derivatives requires strict control of reaction conditions. For example, inert atmospheres (e.g., nitrogen) and precise temperature regulation (e.g., 0–25°C) are essential to minimize racemization . Stepwise addition of reagents like di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane, followed by purification via silica gel chromatography (eluent: ethyl acetate/petroleum ether), ensures optimal yield and purity. Monitoring reaction progress with HPLC is recommended to confirm enantiomeric excess .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Advanced spectroscopic techniques are required:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm stereochemistry at positions 3 and 4 of the morpholine ring.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert gas (argon) at –20°C in airtight, light-resistant containers. Stability studies indicate degradation occurs via hydrolysis of the Boc group under acidic/humid conditions. Periodic purity checks via HPLC are advised .

Advanced Research Questions

Q. How do stereochemical variations (e.g., S vs. R configurations) impact the reactivity of Boc-protected morpholine derivatives?

  • Methodological Answer : Stereochemistry significantly influences reaction pathways. For instance, (S)-configured hydroxyethyl groups may enhance nucleophilic reactivity at the morpholine nitrogen due to steric and electronic effects. Comparative kinetic studies using chiral HPLC can quantify enantiomer-specific reaction rates .

Q. What strategies resolve contradictions in reaction yield data for Boc-protected morpholine syntheses?

  • Methodological Answer : Discrepancies often arise from trace moisture or oxygen. Implement rigorous drying protocols (e.g., molecular sieves in solvents) and replicate reactions under controlled conditions. Statistical analysis (e.g., ANOVA) of triplicate experiments helps identify outliers .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Use density functional theory (DFT) to calculate electron distribution at the morpholine nitrogen and hydroxyethyl group, correlating with antimicrobial or enzyme-inhibitory potential. Molecular docking studies against target proteins (e.g., Mycobacterium tuberculosis enzymes) can prioritize derivatives for experimental validation .

Q. What mechanistic insights explain the compound’s participation in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer : The morpholine ring’s electron-rich nitrogen activates the aromatic system for EAS. Nitration studies show para-substitution predominates (>75% yield under mild conditions). Competitive kinetic experiments with substituted benzylthiols (rate constants: 1.12 M⁻¹s⁻¹) can elucidate substituent effects .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of this compound?

  • Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in model reactions. Kinetic resolution experiments and enantioselective HPLC tracking can identify optimal catalysts. Recent advances in organocatalysis for morpholine derivatives suggest thiourea catalysts may improve enantioselectivity .

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